![molecular formula C9H10ClN3 B11773849 2-(4-Chloro-1H-benzo[d]imidazol-2-yl)ethanamine CAS No. 4499-10-9](/img/structure/B11773849.png)
2-(4-Chloro-1H-benzo[d]imidazol-2-yl)ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Chloro-1H-benzo[d]imidazol-2-yl)ethanamine is a chemical compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are heterocyclic aromatic organic compounds that have a wide range of applications in medicinal chemistry due to their biological activities. The presence of a chloro substituent on the benzimidazole ring enhances its chemical reactivity and potential biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-1H-benzo[d]imidazol-2-yl)ethanamine typically involves the following steps:
Formation of the benzimidazole core: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of the chloro substituent: Chlorination of the benzimidazole ring can be carried out using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the ethanamine side chain: This step involves the alkylation of the chloro-substituted benzimidazole with an appropriate ethylamine derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Catalysts and advanced purification techniques are often employed to achieve these goals.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Chloro-1H-benzo[d]imidazol-2-yl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro substituent can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of benzimidazole N-oxides.
Reduction: Formation of the corresponding amine derivatives.
Substitution: Formation of substituted benzimidazole derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
2-(4-Chloro-1H-benzo[d]imidazol-2-yl)ethanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-(4-Chloro-1H-benzo[d]imidazol-2-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro substituent and the benzimidazole core play crucial roles in binding to these targets, leading to the modulation of biological pathways. For example, the compound may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(4-Bromo-1H-benzo[d]imidazol-2-yl)ethanamine
- 2-(4-Fluoro-1H-benzo[d]imidazol-2-yl)ethanamine
- 2-(4-Methyl-1H-benzo[d]imidazol-2-yl)ethanamine
Uniqueness
2-(4-Chloro-1H-benzo[d]imidazol-2-yl)ethanamine is unique due to the presence of the chloro substituent, which enhances its chemical reactivity and potential biological activity compared to its analogs. The chloro group can participate in various chemical reactions, making the compound versatile for synthetic applications.
Eigenschaften
CAS-Nummer |
4499-10-9 |
|---|---|
Molekularformel |
C9H10ClN3 |
Molekulargewicht |
195.65 g/mol |
IUPAC-Name |
2-(4-chloro-1H-benzimidazol-2-yl)ethanamine |
InChI |
InChI=1S/C9H10ClN3/c10-6-2-1-3-7-9(6)13-8(12-7)4-5-11/h1-3H,4-5,11H2,(H,12,13) |
InChI-Schlüssel |
GRJXQPACULQYJI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C1)Cl)N=C(N2)CCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


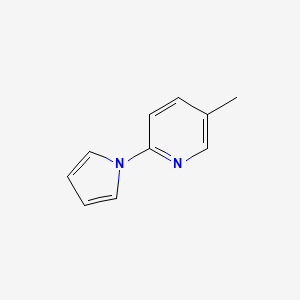
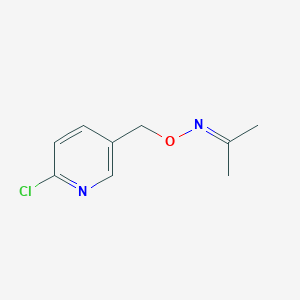

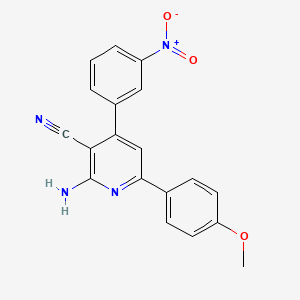
![N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamide](/img/structure/B11773792.png)
![3-(Tert-butyl)isothiazolo[5,4-D]pyrimidin-4(5H)-one](/img/structure/B11773797.png)



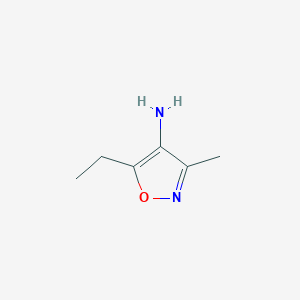
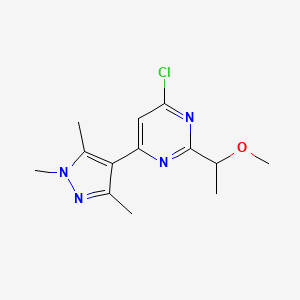
![3-Chloro-1-(tetrahydrofuran-2-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridine-4-carbonitrile](/img/structure/B11773828.png)
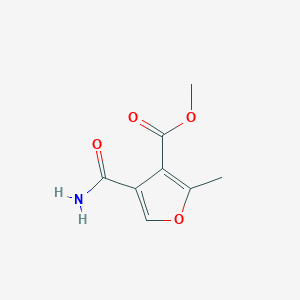
![1-(2-Methylbenzo[d]thiazol-5-yl)ethanol](/img/structure/B11773837.png)
